molecular formula C14H13NO4 B11687897 4-(2,5-dimethylpyrrol-1-yl)phthalic Acid CAS No. 313701-80-3

4-(2,5-dimethylpyrrol-1-yl)phthalic Acid

Cat. No.: B11687897
CAS No.: 313701-80-3
M. Wt: 259.26 g/mol
InChI Key: UQFYRZIMRBEYDD-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylpyrrol-1-yl)phthalic acid is a derivative of phthalic acid featuring a 2,5-dimethylpyrrole substituent at the 4-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its antimicrobial, antifungal, and antitubercular activities . Its structure enables interactions with biological targets, particularly enzymes such as those involved in bacterial cell wall synthesis or fungal metabolism. Key interactions involve hydrogen bonding and hydrophobic contacts with residues like ARG60, ARG32, and GLN28, as observed in molecular docking studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with benzene-1,2-dicarboxylic anhydride under acidic conditions. The reaction typically takes place in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2,5-dimethylpyrrol-1-yl)phthalic acid with structurally related compounds, emphasizing molecular weight, biological activity, and binding interactions:

Compound Name Structure Molecular Weight (g/mol) Biological Activity Key Interactions/Applications References
This compound Phthalic acid with 4-position 2,5-dimethylpyrrole substituent ~245 (estimated) Antimicrobial, Antifungal Binds ARG60, ARG32, GLN28 residues [4, 8]
Novo4j 4-[2,4-bis-(3-nitrobenzoylamino)phenoxy]phthalic acid ~500 (estimated) Glycogen phosphorylase inhibition Allosteric site binding (2QN1/2QN2) [1]
4-(3-Carboxypropanamido)phthalic Acid (10) Phthalic acid with 4-position carboxypropanamido group ~285 (estimated) Enzyme ligand (potential) Carboxyl-metal coordination (MOFs) [2, 3]
[4-(2,5-Dimethylpyrrol-1-yl)phenyl]acetic Acid Acetic acid derivative with 4-position 2,5-dimethylpyrrole substituent 229.279 Unknown (structural analog) Similar pyrrole hydrophobicity [5]

Physicochemical Properties

  • Solubility : The carboxyalkylamido substituents in compounds 10 and 11 improve aqueous solubility compared to the hydrophobic dimethylpyrrole group in the target compound, which may limit bioavailability .

Key Research Findings

  • Docking Studies: The target compound exhibits consensus docking scores (4.29–6.09) comparable to reference ligands, suggesting strong binding to microbial enzymes. Novo4j, however, shows variability in docking results between software tools, underscoring the need for experimental validation .
  • Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole group is critical for antimicrobial activity, while nitro or carboxyalkylamido substituents redirect functionality toward enzyme inhibition or material science applications .

Q & A

Q. Basic: What are the recommended experimental design strategies for synthesizing 4-(2,5-dimethylpyrrol-1-yl)phthalic acid with high purity?

Methodological Answer:
A factorial design approach is recommended to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). Use statistical methods like Design of Experiments (DoE) to minimize trial-and-error experimentation. For example:

  • Factors to vary : Reaction time (6–24 hrs), solvent polarity (DMF vs. THF), and protecting group strategy for the pyrrole moiety.
  • Response variables : Yield, purity (via HPLC/LC-MS), and crystallinity (XRD).
    Quantum chemical calculations (e.g., DFT) can predict favorable reaction pathways, while in-situ IR spectroscopy monitors intermediate formation .

Q. Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

Methodological Answer:
Conflicting NMR or IR data may arise from tautomerism or dynamic equilibria. Use multiconfigurational quantum mechanics (MC-QM) to model possible tautomers. Validate with:

  • Variable-temperature NMR to detect slow-exchange tautomers.
  • Solvent-dependent UV-Vis spectroscopy to identify solvent-stabilized conformers.
    Compare computed vs. experimental chemical shifts (δ ppm) and coupling constants (J values) to assign dominant tautomers .

Q. Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C/DEPT-135) : Assign aromatic protons (δ 6.8–8.2 ppm) and pyrrole methyl groups (δ 2.1–2.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Resolve steric effects from the dimethylpyrrole substituents.
  • HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H2O + 0.1% TFA) .

Q. Advanced: How can reaction path sampling (RPS) improve the scalability of its synthesis?

Methodological Answer:
RPS identifies bottlenecks in scale-up by simulating reaction trajectories. Steps:

Microkinetic modeling : Predict rate-limiting steps (e.g., acid-catalyzed cyclization).

Inert gas sparging : Mitigate oxidation side reactions during large-batch runs.

Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., phthalic anhydride coupling).
Validate with pilot-scale experiments using inline PAT (Process Analytical Technology) tools .

Q. Basic: What are the stability challenges for this compound under ambient storage conditions?

Methodological Answer:
The compound is prone to hydrolysis due to the ester-like linkage between pyrrole and phthalic acid. Mitigation strategies:

  • Storage : Argon atmosphere, desiccated at −20°C.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track decomposition products (e.g., free phthalic acid).
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .

Q. Advanced: How can machine learning (ML) models predict its reactivity in multicomponent reactions?

Methodological Answer:
Train ML models on existing reaction databases (e.g., Reaxys) using descriptors like:

  • Electronic parameters : HOMO/LUMO energies (from DFT).
  • Steric parameters : Tolman cone angle for the pyrrole substituents.
    Validate predictions via high-throughput screening (HTS) in 96-well plates. Prioritize reactions with >80% predicted yield and <10% side-product formation .

Q. Basic: What are the key considerations for designing a catalytic system for its derivatization?

Methodological Answer:

  • Catalyst selection : Lewis acids (e.g., Sc(OTf)₃) for electrophilic substitutions; Pd/C for hydrogenolysis.
  • Solvent compatibility : Avoid protic solvents (e.g., H2O) to prevent ester hydrolysis.
  • Protecting groups : Use Boc for the phthalic acid carboxyl groups during pyrrole functionalization.
    Monitor regioselectivity via NOESY NMR to confirm substitution patterns .

Q. Advanced: How does steric hindrance from the dimethylpyrrole group affect its supramolecular assembly?

Methodological Answer:
Use single-crystal XRD to analyze packing motifs. The dimethyl groups disrupt π-π stacking, favoring hydrogen-bonded dimers via phthalic acid carboxyls. Quantify using:

  • Hirshfeld surface analysis : Map intermolecular contacts (e.g., O–H···O vs. C–H···π).
  • DFT-based lattice energy calculations : Compare stabilization energies of observed vs. hypothetical polymorphs .

Q. Basic: What solvent systems are optimal for its recrystallization?

Methodological Answer:
Screen solvent pairs (e.g., EtOAc/hexane, MeOH/H2O) using a ternary phase diagram. Ideal conditions:

  • High solubility at elevated temps : 50 mg/mL in DMF at 80°C.
  • Low solubility at RT : <5 mg/mL in EtOH.
    Characterize crystals via DSC to confirm melting point (mp ~215–220°C) and absence of solvates .

Q. Advanced: How can isotopic labeling (e.g., ¹³C) elucidate its metabolic fate in biological studies?

Methodological Answer:
Synthesize ¹³C-labeled analogs at the phthalic acid carboxyl positions. Track using:

  • LC-MS/MS : Quantify metabolites (e.g., glucuronidated forms).
  • Isotope ratio mass spectrometry (IRMS) : Distinguish endogenous vs. exogenous sources in cell cultures.
    Compare pharmacokinetic profiles (Cmax, t₁/₂) with unlabeled controls .

Properties

CAS No.

313701-80-3

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)phthalic acid

InChI

InChI=1S/C14H13NO4/c1-8-3-4-9(2)15(8)10-5-6-11(13(16)17)12(7-10)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19)

InChI Key

UQFYRZIMRBEYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C

Origin of Product

United States

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